![molecular formula C15H14N4O B4229231 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4229231.png)
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a pyrazolone derivative that possesses unique chemical properties, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the binding of the compound to specific receptors or enzymes. 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to bind to the TRPM8 channel, causing an influx of calcium ions into cells and leading to the sensation of cold. 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to bind to the active site of MAO, inhibiting its activity and increasing the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. In addition to its effects on TRPM8 and MAO, 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to modulate the activity of other enzymes and receptors, including the adenosine A2A receptor and the N-methyl-D-aspartate (NMDA) receptor. 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors. This allows researchers to investigate the roles of these targets in various biological processes. However, one limitation of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more potent and selective 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one analogs for use as research tools and potential therapeutics. Another area of research is the investigation of the effects of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one on other biological targets, including ion channels and signaling pathways. Additionally, the potential therapeutic applications of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one in various diseases, including Parkinson's disease and cancer, warrant further investigation.
Scientific Research Applications
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to activate the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-8-11(2)17-15(16-10)19-14(20)9-13(18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVIGQFLZWZHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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